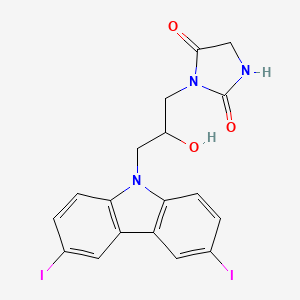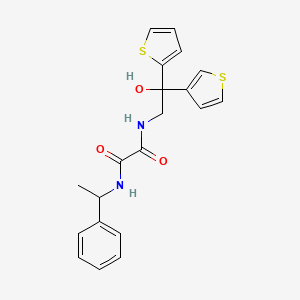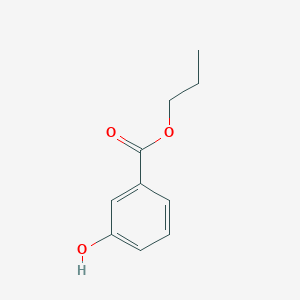![molecular formula C11H15Br3ClNO B2375159 2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride CAS No. 1311314-58-5](/img/structure/B2375159.png)
2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride” is a chemical compound with the molecular formula C11H15Br3ClNO . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride” consists of a benzene ring substituted with three bromine atoms and an aminopentyl group attached via an oxygen atom . The IUPAC name for this compound is 5-(2,4,6-tribromophenoxy)pentan-2-amine .Physical And Chemical Properties Analysis
The molecular weight of “2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride” is 415.95 g/mol . It has a XLogP3 value of 4.3, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It also has five rotatable bonds .Aplicaciones Científicas De Investigación
Oxidation and Hydroxylation Studies
- "2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride" can be used in studies involving the oxidation of C-H bonds. Research has shown that certain nonheme oxoiron(IV) complexes, which have similar properties to "2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride," can oxidize C-H bonds as strong as 99.3 kcal/mol at room temperature, supporting mechanisms of mononuclear nonheme iron enzymes (Kaizer et al., 2004).
Molecular Scaffold Applications
- The compound can act as a scaffold for molecular receptors. There's evidence of compounds with structural similarities being utilized as scaffolds in molecular receptor construction (Wallace et al., 2005).
Photoactive Cross-Linking Reagents
- It may find use as a photoactive cross-linking agent in polymer chemistry and as a starting compound in organic synthesis and photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).
Chiral Receptor Synthesis
- There's potential for application in synthesizing chiral receptors, particularly in forming complexes with amino acids, as seen in similar tri-substituted benzene compounds (Choksakulporn et al., 2015).
Synthesis of Biologically Active Compounds
- It may be utilized in the synthesis of novel biologically active compounds, as demonstrated by similar triazine compounds in the research (Żołnowska et al., 2018).
Corrosion Inhibition
- Derivatives of similar compounds have been investigated for their corrosion inhibition properties, indicating potential application in material science (Verma et al., 2015).
Pharmaceutical Synthesis
- The compound might be useful in synthesizing pharmaceuticals, as seen in the synthesis of oxcarbazepine (Trileptal), a widely prescribed antiepileptic drug, using related bromobenzene derivatives (Carril et al., 2005).
Propiedades
IUPAC Name |
5-(2,4,6-tribromophenoxy)pentan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br3NO.ClH/c1-7(15)3-2-4-16-11-9(13)5-8(12)6-10(11)14;/h5-7H,2-4,15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANKKHGUOLHWGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC1=C(C=C(C=C1Br)Br)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br3ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-8-[(4-methylphenyl)methylamino]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2375080.png)
![2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane](/img/structure/B2375082.png)
![6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2375084.png)
![N-[(2-bromophenyl)methyl]cyclopropanamine](/img/structure/B2375086.png)
![tert-butyl 4-[3-(1H-pyrazol-5-yl)phenethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2375087.png)

![4-(2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2375092.png)

![{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol](/img/structure/B2375094.png)


![6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2375098.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2375099.png)